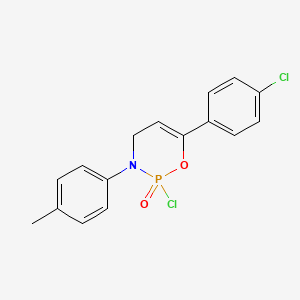
2-Chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one is a complex organic compound that belongs to the class of oxazaphosphinins This compound is characterized by its unique structure, which includes both chloro and methyl substituents on phenyl rings, as well as a dihydro-oxazaphosphinin core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazaphosphinin Core: This step involves the reaction of a suitable phosphine oxide with an appropriate amine and aldehyde under controlled conditions to form the oxazaphosphinin ring.
Introduction of Chloro and Methyl Substituents: The phenyl rings are then functionalized with chloro and methyl groups through electrophilic aromatic substitution reactions. This step requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro groups.
Applications De Recherche Scientifique
2-Chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and responses.
Altering Gene Expression: Affecting the expression of genes related to various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-(4-chlorophenyl)-3-phenyl-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one: Similar structure but lacks the methyl group on the phenyl ring.
2-Chloro-6-phenyl-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one: Similar structure but lacks the chloro group on one of the phenyl rings.
Uniqueness
The presence of both chloro and methyl substituents on the phenyl rings of 2-Chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one imparts unique chemical and biological properties to the compound. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
91920-19-3 |
|---|---|
Formule moléculaire |
C16H14Cl2NO2P |
Poids moléculaire |
354.2 g/mol |
Nom IUPAC |
2-chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-4H-1,3,2λ5-oxazaphosphinine 2-oxide |
InChI |
InChI=1S/C16H14Cl2NO2P/c1-12-2-8-15(9-3-12)19-11-10-16(21-22(19,18)20)13-4-6-14(17)7-5-13/h2-10H,11H2,1H3 |
Clé InChI |
TVLAXLGLRXMJTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CC=C(OP2(=O)Cl)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


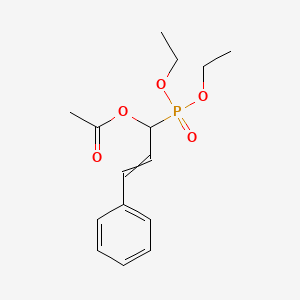
![{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14361290.png)
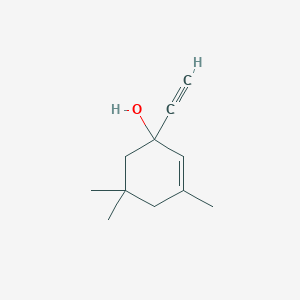
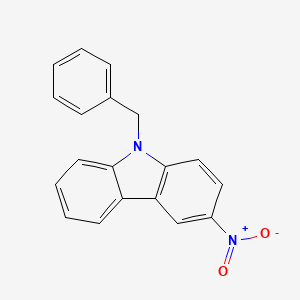
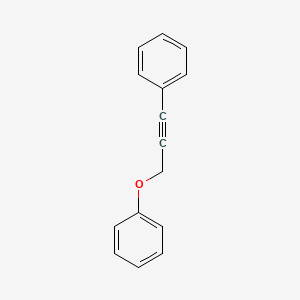
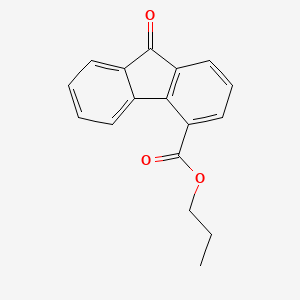
![2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane](/img/structure/B14361322.png)
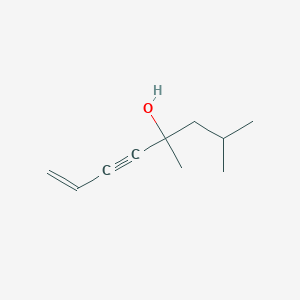
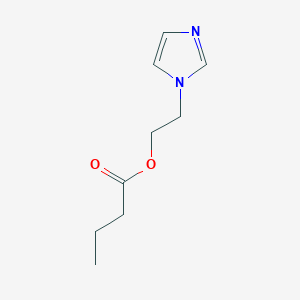
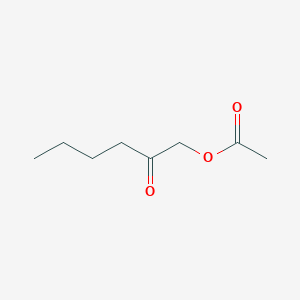
![4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14361334.png)
![4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole](/img/structure/B14361337.png)
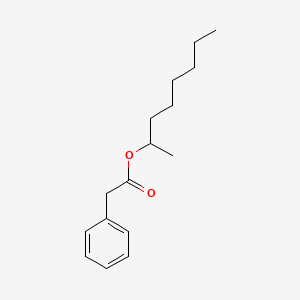
![N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea](/img/structure/B14361359.png)
